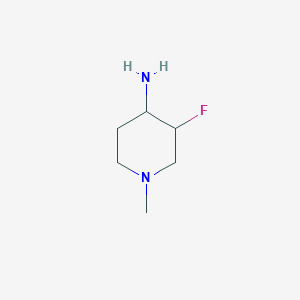

3-Fluoro-1-methylpiperidin-4-amine

Description

3-Fluoro-1-methylpiperidin-4-amine is a synthetic organic compound featuring a piperidine (B6355638) ring structure. The core of this molecule is a six-membered heterocycle containing one nitrogen atom. Key functional groups attached to this ring are a fluorine atom at the 3-position, an amine group at the 4-position, and a methyl group on the nitrogen atom at the 1-position. The presence and relative orientation of the fluorine and amine groups give rise to its specific chemical properties and stereoisomerism.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13FN2 |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

3-fluoro-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3 |

InChI Key |

FIWBAIBSPICWNU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C(C1)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 1 Methylpiperidin 4 Amine and Its Analogs

Retrosynthetic Analysis and Key Precursors

The synthesis of 3-Fluoro-1-methylpiperidin-4-amine can be approached through several retrosynthetic disconnections. A primary strategy involves the construction of the substituted piperidine (B6355638) ring from either acyclic or pyridine-based precursors.

One common retrosynthetic pathway begins with the disconnection of the C-N bonds within the piperidine ring, leading back to linear amine precursors. However, a more convergent approach involves the functionalization of a pre-formed piperidine or pyridine (B92270) ring.

Key precursors for the synthesis of this compound and its analogs include:

Fluorinated Pyridines: 3-Fluoro-4-aminopyridine serves as a direct precursor, where the pyridine ring is selectively reduced to the target piperidine. scientificupdate.com

Piperidinones: N-protected 3-piperidinones, such as 1-Boc-3-piperidone, are versatile starting materials. scientificupdate.combeilstein-journals.org These can be fluorinated at the C3 position before the introduction of the C4-amine.

Cyclic Ketones and Linear Amines: The fundamental piperidine core can be constructed from cyclic ketone precursors or through the cyclization of linear amines. The Hantzsch dihydropyridine (B1217469) synthesis, followed by hydrogenation, is a classic method for forming the piperidine scaffold.

A viable synthetic route starts from an N-protected piperidinone, which undergoes electrophilic fluorination. Subsequent stereoselective introduction of the amine group at the C4 position and methylation of the ring nitrogen completes the synthesis. For instance, 1-Boc-3-piperidone can be converted to its silyl (B83357) enol ether and then treated with an electrophilic fluorine source like Selectfluor to yield the α-fluoroketone. scientificupdate.com This fluoroketone is a crucial intermediate for stereoselective amination.

Stereoselective Synthesis Strategies

Achieving stereocontrol at the C3 and C4 positions is the most critical challenge in synthesizing this compound. Several advanced stereoselective methods have been developed to address this.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation of specifically designed unsaturated precursors is a powerful method for establishing the desired stereochemistry. One successful strategy involves the hydrogenation of a fluoro-enamide derived from a pyridine precursor. scientificupdate.com

The synthesis of the hydrogenation substrate begins with the benzoylation of 3-fluoro-4-aminopyridine, followed by N-alkylation to form a pyridinium (B92312) salt. This activation facilitates the partial reduction of the pyridine ring with sodium borohydride (B1222165) (NaBH₄) to yield the required fluoro-enamide. scientificupdate.com A high-throughput screening of various transition metal catalysts and chiral phosphine (B1218219) ligands revealed that both Rhodium and Ruthenium complexes could provide good enantioselectivity. scientificupdate.com Ruthenium was found to be slightly superior in minimizing the undesired C-F bond reduction. scientificupdate.com Additives are sometimes necessary; for example, titanium isopropoxide can be used to suppress defluorination during the reaction. mdpi.com

| Catalyst Precursor | Ligand | Additive | Key Outcome | Reference |

| (COD)Ru(Me-allyl)₂ | BIPHEP | HBF₄ | Good enantioselectivity, minimized defluorination | scientificupdate.com |

| Rhodium(I) Complex | P-chiral bisphosphorus | - | High enantioselectivity for tetrasubstituted enamides | mdpi.com |

| Ruthenium-BIPHEP | BIPHEP | Ti(OiPr)₄ | Achieved 86% ee, suppressed defluorination to <3% |

Biocatalytic Transformations (e.g., Asymmetric Transamination)

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. For the synthesis of syn-3-fluoro-4-aminopiperidine analogs, dynamic kinetic asymmetric transamination of an α-fluoroketone has proven to be a viable and effective strategy. scientificupdate.com

This process leverages the acidity of the proton at the C2 position of the N-Boc-3-fluoro-4-piperidone precursor, which allows for epimerization under basic conditions. This dynamic racemization enables the theoretical conversion of the entire racemic starting material into a single desired diastereomer. A screening of commercially available transaminase (TAm) libraries identified enzymes capable of producing the desired syn-isomer with high stereoselectivity. scientificupdate.com The reaction typically uses pyridoxal-5'-phosphate (PLP) as a cofactor and an amine donor like isopropylamine. scientificupdate.combeilstein-journals.org

| Enzyme | Substrate | Key Conditions | Yield | Diastereomeric Ratio (syn) | Enantiomeric Excess (ee) | Reference |

| Transaminase (ATA-3) | N-Boc-3-fluoro-4-piperidone | pH 10.5, 45°C, Isopropylamine donor, PLP cofactor | 66% | 15:1 | 96% | scientificupdate.com |

| Immobilized ω-TAs | 1-Boc-3-piperidone | Isopropylamine donor, PLP cofactor | High | N/A | High | beilstein-journals.org |

| CAR, ω-TA, IRED Cascade | Keto acids | One-pot reaction | High | High | High | acs.org |

Other biocatalytic approaches include enzyme cascades that combine, for example, a galactose oxidase (GOase) and an imine reductase (IRED) to produce chiral aminopiperidines from amino alcohol precursors. rsc.org

Organocatalytic Enantioselective Fluorination

Organocatalysis provides a metal-free method for asymmetric synthesis. While direct enantioselective fluorination of a piperidine ring is challenging, organocatalytic strategies have been successfully employed in the synthesis of complex fluorinated piperidine analogs.

One notable example is the highly enantioselective organocatalytic aza-Michael addition of a pyrazole (B372694) to a fluorinated pentenoate. acs.orgfigshare.comnih.gov This key step establishes a stereocenter that directs the subsequent reductive amination and lactam reduction to form a highly functionalized 3,3-difluoropiperidine. thieme-connect.com Computational analysis and high-throughput screening were instrumental in identifying a catalyst with optimal steric and electronic properties to achieve high stereoselectivity. acs.orgthieme-connect.com

Furthermore, organocatalytic fluorocyclization reactions using chiral iodine(III) catalysts have been developed to construct tertiary C-F stereocenters in related N-heterocycles like pyrrolidines, demonstrating the potential of this approach for creating complex fluorinated structures with high enantiomeric excess. acs.org

Dynamic Kinetic Resolution in Piperidine Ring Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer.

This strategy is particularly relevant in biocatalytic transformations. The asymmetric transamination of N-Boc-3-fluoro-4-piperidone, discussed previously, is an example of a DKR process where the enzyme selectively aminates one enantiomer while the other undergoes base-catalyzed epimerization (racemization). scientificupdate.com Similarly, DKR processes based on biocatalytic transaminases have been employed in the synthesis of other chiral piperidines, such as intermediates for the drug Niraparib. nih.govsnnu.edu.cnacs.org

In other chemical approaches, DKR has been achieved through the cyclocondensation of racemic δ-oxoesters with chiral amino alcohols, like (R)-phenylglycinol, to stereoselectively afford bicyclic δ-lactams, which are then reduced to enantiopure 3-arylpiperidines. nih.govnih.govresearchgate.net

Catalytic Methodologies in Piperidine Ring Construction

The formation of the piperidine ring itself is a foundational step for which numerous catalytic methods exist. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Hydrogenation of pyridine derivatives is one of the most direct methods. nih.gov Recent advances have led to highly diastereoselective methods for producing all-cis-(multi)fluorinated piperidines. scientificupdate.commdpi.com For example, a rhodium catalyst, particularly a Rh-CAAC (Carbene-stabilized Amino-Carbene) complex, has been shown to be highly effective in the dearomatization and hydrogenation of fluoropyridines. scientificupdate.com This approach often results in the fluorine atom adopting an axial orientation in the final piperidine ring due to favorable dipole interactions. scientificupdate.com

Other catalytic strategies for piperidine ring construction include:

Rhodium-Catalyzed Asymmetric Carbometalation: This three-step process involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine, and a final reduction to yield enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cnacs.org

Intramolecular Cyclization: Linear precursors can be cyclized using various metal-catalyzed reactions, including the aza-Michael reaction and other electrophilic cyclizations. nih.gov

Ring-Expansion Reactions: Optically active prolinols can be converted into 3-fluoropiperidines via a ring expansion induced by reagents like diethylaminosulfur trifluoride (DAST), proceeding through an aziridinium (B1262131) intermediate. scispace.com

| Method | Catalyst / Reagent | Substrate Type | Key Feature | Reference |

| Pyridine Hydrogenation | Rh-CAAC Complex | Fluoropyridines | Access to all-cis-fluorinated piperidines | scientificupdate.com |

| Asymmetric Carbometalation | Rhodium Complex | Dihydropyridines | Enantioselective synthesis of 3-substituted piperidines | nih.govsnnu.edu.cn |

| Ring Expansion | DAST | Prolinols | Forms 3-fluoropiperidines from 5-membered rings | scispace.com |

| Hantzsch Synthesis | None (thermal) | β-enamino ester, aldehyde, acetoacetic ester | Classic construction of a dihydropyridine core for later reduction |

Transition Metal-Catalyzed Dearomatization and Hydrogenation of Pyridine Derivatives

A prominent strategy for synthesizing fluorinated piperidines involves the dearomatization and subsequent hydrogenation of readily available fluoropyridine precursors. acs.orghuji.ac.il This approach circumvents the often-problematic direct stereoselective fluorination of a pre-existing piperidine ring. scientificupdate.com

Rhodium-catalyzed dearomatization-hydrogenation (DAH) has emerged as a powerful one-pot process. nih.gov For instance, using a rhodium(I) complex like [Rh(COD)Cl]₂ with pinacol (B44631) borane (B79455) (H-Bpin) facilitates the dearomatization of fluoropyridines, followed by hydrogenation of the resulting intermediates, often catalyzed by the residual rhodium. scientificupdate.comnih.gov This method has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. huji.ac.ilnih.gov A second-generation rhodium catalyst, Rh-CAAC, has demonstrated improved performance in these transformations. scientificupdate.com

Heterogeneous catalysis, utilizing commercially available palladium catalysts, also provides a robust and simple method for the cis-selective hydrogenation of fluoropyridines. acs.org This technique is advantageous for its operational simplicity and tolerance to air and moisture. acs.org The selective reduction of fluoropyridines in the presence of other aromatic systems like benzene (B151609) and imidazole (B134444) has been successfully demonstrated. acs.org

The hydrogenation of substituted pyridines can also be achieved using other transition metals. For example, ruthenium and iridium catalysts are effective for the asymmetric hydrogenation of pyridinium salts and fluoro-enamides derived from pyridines. scientificupdate.commdpi.com

Table 1: Comparison of Catalytic Systems for Pyridine Dearomatization/Hydrogenation

| Catalyst System | Substrate Type | Key Features | Reference |

| [Rh(COD)Cl]₂ / H-Bpin | Fluoropyridines | Good chemoselectivity and high diastereoselectivity for piperidine products. | scientificupdate.com |

| Rh-CAAC | Fluoropyridines | Second-generation catalyst with optimized performance. | scientificupdate.com |

| Heterogeneous Palladium | Fluoropyridines | Robust, simple, cis-selective, tolerates other aromatic systems. | acs.org |

| Ruthenium Complexes | Fluoro-enamides | Good enantioselectivity, but can lead to defluorination. | scientificupdate.com |

| Iridium Complexes | Pyridinium salts | Effective for asymmetric hydrogenation. | scientificupdate.commdpi.com |

Chiral Catalyst Development and Application (e.g., Rhodium, Ruthenium, Iridium)

Achieving high enantiomeric purity is critical in pharmaceutical synthesis. Chiral transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are instrumental in the asymmetric hydrogenation of pyridine-derived intermediates to yield specific enantiomers of fluorinated piperidines. scientificupdate.commdpi.comnih.gov

A common strategy involves the asymmetric hydrogenation of a fluoro-enamide, which can be prepared from the corresponding 3-fluoro-4-aminopyridine. scientificupdate.com A high-throughput screening of various phosphine ligands in combination with Rh, Ru, and Ir has shown that both rhodium and ruthenium catalysts can provide good enantioselectivity and the desired syn-relative configuration. scientificupdate.com For example, a ruthenium catalyst with a BIPHEP ligand has been used to achieve an 86% enantiomeric excess (ee).

Iridium-based catalysts, often in the form of chiral-at-metal complexes, have also been recognized as effective for a range of asymmetric transformations. nih.gov These catalysts can activate substrates while providing a chiral environment, leading to high enantioselectivity in reactions like the hydrogenation of pyridinium salts. mdpi.comnih.gov

The development of chiral ligands is a key aspect of this field. Ligands such as f-binaphane and various phosphine-phosphoramidites have been successfully employed in iridium-catalyzed asymmetric hydrogenations to produce sterically hindered chiral amines with excellent enantioselectivities. acs.org

Chemo-, Regio-, and Diastereoselectivity in Fluorination Reactions

Controlling the selectivity of fluorination reactions is a significant challenge in the synthesis of fluorinated piperidines. The direct fluorination of piperidine rings often leads to a mixture of isomers. Therefore, methods that introduce fluorine at an earlier stage, such as the use of fluorinated building blocks or fluorination of pyridine precursors, are often preferred. nih.govkg.ac.rs

In the cyclization of alkenyl N-tosylamides to form 3-fluoropiperidines using BF₃-activated hypervalent iodine reagents, selectivity issues can arise from competitive oxoaminations. kg.ac.rs The nature of the ligand bound to the iodine(III) reagent and the presence of electrolytes can influence the chemo-, regio-, and diastereoselectivity of this transformation. kg.ac.rs

Palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters offers a modular and efficient route to functionalized 3-fluoropiperidines with high diastereocontrol. nih.gov This method allows for the rapid construction of the piperidine core with good functional group tolerance. nih.gov

The diastereoselective synthesis of substituted monofluorinated piperidines often requires substrates with pre-defined stereochemistry. nih.gov The dearomatization-hydrogenation of fluoropyridine precursors is a powerful strategy to achieve all-cis-(multi)fluorinated piperidines, where the fluorine atom often prefers an axial orientation in the resulting piperidine ring. scientificupdate.comnih.gov This preference has been attributed to a favorable dipole interaction between the C-F bond and the protonated nitrogen. scientificupdate.com

Optimization of Synthetic Processes and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale production necessitates careful optimization of reaction conditions and purification methods to ensure efficiency, purity, and safety.

Minimization of Impurity Formation (e.g., De-fluorination)

A significant challenge in the synthesis of fluorinated piperidines is the potential for de-fluorination, particularly during catalytic hydrogenation steps. scientificupdate.com This side reaction leads to the formation of undesired des-fluoro impurities.

With rhodium and ruthenium catalyst systems, C-F bond cleavage can be a notable issue. scientificupdate.com The formation of fluoride (B91410) ions during the reaction can poison the catalyst, leading to stalled conversions. scientificupdate.com To mitigate this, strategies such as the addition of a fluoride scavenger like titanium(IV) isopropoxide (Ti(OiPr)₄) have been employed. The addition of two equivalents of Ti(OiPr)₄ was shown to sequester fluoride ions, allowing the reaction to proceed to high conversion and reducing the formation of the des-fluoro byproduct to as low as 3%. scientificupdate.com

The choice of solvent can also impact impurity formation. For instance, in some catalytic hydrogenations, substituting tetrahydrofuran (B95107) (THF) with 2-methyl-THF (2-Me-THF) can prevent solvent polymerization and improve substrate solubility. scientificupdate.com

Strategies for Enantiomeric Purity Enhancement (e.g., SFC Purification, Crystallization)

Achieving high enantiomeric purity is paramount for pharmaceutical applications. While asymmetric synthesis methods aim to produce a single enantiomer, further purification is often required to meet stringent purity standards.

Supercritical Fluid Chromatography (SFC) is a powerful technique for the purification of chiral compounds. scientificupdate.com In the synthesis of a syn-fluoro-piperidine pharmacophore, SFC purification was successfully used to upgrade the enantiomeric purity of the product from 86% ee to over 99.8% ee. scientificupdate.com

Crystallization is another widely used and scalable method for enhancing enantiomeric and diastereomeric purity. arxiv.org For volatile products, in situ derivatization with a protecting group like trifluoroacetic anhydride (B1165640) can facilitate isolation and purification. nih.gov The formation of a dihydrochloride (B599025) salt of the final amine product can also enable purification through recrystallization, leading to high purity levels (>99.5%). In some processes, chiral separation of a diastereomeric mixture via HPLC is employed at an intermediate stage to isolate the desired stereoisomer before subsequent reaction steps. acs.org

Physicochemical and Structural Characterization Techniques

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone for the molecular-level investigation of 3-Fluoro-1-methylpiperidin-4-amine. Methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide unambiguous evidence of its connectivity and composition.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), chemists can confirm the location of each functional group (regiochemistry) and the relative orientation of the fluorine and amine substituents (stereochemistry).

¹H NMR: Proton NMR is used to identify the hydrogen atoms within the molecule. The spectrum would show distinct signals for the protons on the piperidine (B6355638) ring, the N-methyl group, and the amine group. The coupling constants (J-values) between adjacent protons, particularly between the protons on C3 and C4, are critical for establishing their cis relative stereochemistry.

¹³C NMR: Carbon NMR helps to verify the carbon skeleton and confirms the presence of the six distinct carbon atoms in the molecule. The chemical shift of the carbon atom bonded to the fluorine (C3) would be significantly affected by the fluorine's high electronegativity.

¹⁹F NMR: Fluorine NMR is used specifically to confirm the presence and chemical environment of the fluorine atom. nih.gov A single signal in the ¹⁹F NMR spectrum would definitively confirm the presence of one fluorine atom, and its coupling to adjacent protons (H3 and H2/H4) would further validate its position at C3. nih.gov

Collectively, these NMR techniques verify the identity of the methyl and amine groups and confirm the exact placement of the fluorine atom. nih.gov

Table 1: Representative NMR Data Interpretation for (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine

| Nucleus | Key Observations and Significance |

| ¹H | Signals from the piperidine ring protons, N-methyl protons, and NH₂ protons. Coupling constants help establish the cis relationship between the fluorine at C3 and the amine at C4. |

| ¹³C | Six distinct signals corresponding to the six carbon atoms. The C3 signal is shifted downfield and split due to the attached fluorine atom. |

| ¹⁹F | A single resonance confirming the presence of one fluorine atom. Coupling to protons on C3 and adjacent carbons confirms its regiochemistry. |

HRMS is an essential technique used to determine the exact molecular weight and elemental formula of a compound with very high precision. For the dihydrochloride (B599025) salt of the compound, HRMS (using electrospray ionization, ESI+) is employed to validate its molecular formula, C₆H₁₅Cl₂FN₂. nih.gov For the free base, this technique would confirm the elemental composition of C₆H₁₃FN₂ by measuring the mass of the protonated molecular ion ([M+H]⁺) to several decimal places. This high level of accuracy allows for the unambiguous differentiation from other compounds with the same nominal mass.

Table 2: HRMS Data for (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine (Free Base)

| Ion Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |

| C₆H₁₄FN₂ | [M+H]⁺ | 133.1139 | Value to be determined experimentally |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

While NMR provides information about the relative stereochemistry, X-ray crystallography on a single crystal of the compound or a suitable salt provides the definitive, unambiguous determination of its absolute configuration. This technique maps the electron density of the atoms in the crystal, revealing a precise three-dimensional model of the molecule.

This analysis confirms that the molecule adopts a stable chair conformation, which is typical for piperidine rings. In the case of the (3S,4R) isomer, the analysis would show the fluorine atom typically occupying an axial position and the amine group in an equatorial position to minimize steric hindrance. sigmaaldrich.com X-ray crystallography also provides precise data on bond lengths and angles; for instance, the C-F bond length is found to be approximately 1.39 Å. This method is considered the gold standard for validating the enantiomeric and diastereomeric purity of the final compound.

Table 3: Key Structural Parameters from X-ray Crystallography

| Parameter | Description | Typical Value/Observation |

| Absolute Configuration | The specific 3D arrangement of atoms at the C3 and C4 chiral centers. | Confirmed as (3S, 4R). |

| Ring Conformation | The spatial shape adopted by the piperidine ring. | Chair conformation. |

| Substituent Orientation | The positions of the fluorine and amine groups on the ring. | Fluorine (axial), Amine (equatorial). sigmaaldrich.com |

| C-F Bond Length | The distance between the carbon and fluorine atoms at position 3. | ~1.39 Å. |

Chromatographic Methods for Stereoisomer Separation and Purity Assessment (e.g., HPLC)

To separate the (3S,4R) enantiomer from its mirror image, the (3R,4S) enantiomer, as well as from other diastereomers, chiral HPLC is required. nih.gov This method uses a stationary phase that is itself chiral, allowing it to interact differently with the different stereoisomers. Reports indicate that cellulose-based columns, such as Chiralpak IC, are effective for this purpose, capable of achieving high levels of enantiomeric resolution, often resulting in an enantiomeric excess of over 99%. Standard (non-chiral) reverse-phase HPLC is used to determine the chemical purity of the final product, which is typically reported to be 95% or higher. chemrxiv.orgachemblock.com

Table 4: Application of HPLC in the Analysis of this compound

| Technique | Purpose | Typical Conditions | Result |

| Chiral HPLC | Separation of stereoisomers (enantiomers and diastereomers). | Stationary Phase: Cellulose-based (e.g., Chiralpak IC). | Enantiomeric excess >99%. |

| Reverse-Phase HPLC | Assessment of overall chemical purity. | Stationary Phase: C18 column. | Purity ≥95%. chemrxiv.orgachemblock.com |

Conformational Analysis and Fluorine S Electronic and Steric Influence

Conformational Preferences of the Piperidine (B6355638) Ring and Fluorine Atom

The piperidine ring in 3-Fluoro-1-methylpiperidin-4-amine, like other saturated N-heterocycles, predominantly adopts a chair conformation to minimize steric strain. The orientation of the fluorine substituent on this ring is governed by a complex interplay of steric and electronic effects. d-nb.inforesearchgate.net

Systematic studies on substituted fluorinated piperidine derivatives have revealed a general preference for the fluorine atom to occupy an axial position, a phenomenon that can be attributed to several factors d-nb.inforesearchgate.netresearchgate.net:

Charge-Dipole Interactions: In the protonated form of the piperidine, a stabilizing electrostatic interaction can occur between the positive charge on the nitrogen atom and the partial negative charge on the fluorine atom (C-F···HN+), favoring the axial conformer where these groups are in closer proximity. researchgate.net

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding orbital (σ*) of the C-F bond can stabilize the axial orientation of the fluorine atom. researchgate.netnih.gov This is a manifestation of the gauche effect. chim.it

Steric Repulsion: While fluorine is relatively small, steric clashes can still occur. However, electronic effects often override simple steric considerations. d-nb.infonih.gov

The conformational equilibrium is also significantly influenced by the solvent polarity. d-nb.info Increasing solvent polarity can further stabilize the more polar axial conformer. d-nb.infonih.gov For instance, computational studies on related fluorinated piperidines have shown an increasing stability of the axial conformer with an increase in the dielectric constant of the solvent. d-nb.infonih.gov

In the specific case of cis-3-fluoro-4-methylpiperidine, a closely related analog, both computational and experimental studies have demonstrated a high preference for the axial orientation of the fluorine atom. d-nb.infonih.gov This preference is driven by a combination of the aforementioned electronic forces and the steric influence of the adjacent methyl group. d-nb.infonih.gov

Impact of Fluorine Substitution on Nitrogen Basicity (pKa modulation)

The introduction of the highly electronegative fluorine atom has a significant impact on the basicity of the piperidine nitrogen, a property quantified by its pKa value. Fluorine's strong electron-withdrawing inductive effect reduces the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton and lowering its pKa. cambridgemedchemconsulting.comtandfonline.com

The magnitude of this pKa reduction is dependent on the position and stereochemistry of the fluorine atom relative to the nitrogen. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Generally, the closer the fluorine atom is to the nitrogen, the more pronounced the effect. yuntsg.com Fluorination at the β-position (as in 3-fluoropiperidines) typically leads to a substantial decrease in pKa. nih.govnih.gov

The conformational orientation of the fluorine atom is also a critical factor. An equatorial fluorine atom has been shown to have a greater pKa-lowering effect than an axial fluorine. cambridgemedchemconsulting.comcambridgemedchemconsulting.comhyphadiscovery.com This is because the equatorial C-F bond is better aligned to exert its inductive effect on the nitrogen lone pair. In one study on kinesin spindle protein inhibitors, an axial fluorine on a piperidine ring resulted in a pKa of 7.6, whereas the equatorial counterpart had a pKa of 6.6, compared to 8.8 for the unsubstituted parent compound. hyphadiscovery.comscientificupdate.com

This ability to fine-tune the pKa of the piperidine nitrogen is a powerful tool in medicinal chemistry, as it can influence a molecule's solubility, membrane permeability, and interactions with biological targets. cambridgemedchemconsulting.comtandfonline.com

Structure Activity Relationship Sar Studies of 3 Fluoro 1 Methylpiperidin 4 Amine Derivatives

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of 3-fluoro-1-methylpiperidin-4-amine derivatives is intrinsically linked to their structural components. The fluorinated piperidine (B6355638) ring is a key motif, with the position and stereochemistry of the fluorine atom playing a crucial role. scientificupdate.comontosight.ai

Key structural features that are often essential for the biological activity of these derivatives include:

The Piperidine Scaffold: This nitrogen-containing heterocyclic ring is a common feature in many biologically active compounds and serves as a versatile framework for constructing therapeutic agents. mdpi.comresearchgate.net

The Fluorine Atom: The strategic placement of a fluorine atom can alter the molecule's basicity (pKa), lipophilicity, and metabolic stability, which in turn affects its interaction with biological targets. scientificupdate.comnih.gov For example, introducing a fluorine atom at the 3-position of the piperidine ring has been shown to improve potency and aqueous solubility in certain kinase inhibitors. thieme-connect.com

The Amine Group: The amino group at the 4-position is often a critical site for interaction with target proteins, forming hydrogen bonds or other key binding interactions.

Derivatives often incorporate additional structural motifs to enhance their activity. For instance, some derivatives feature a pyrimidine (B1678525) ring, a trifluoromethyl group, or an isoindolone moiety, all of which are known to be present in various bioactive molecules. ontosight.ai The combination of these motifs with the fluorinated piperidine core can lead to compounds with potent and selective biological activities.

Stereochemical Influence on Ligand-Target Recognition

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. The specific three-dimensional arrangement of atoms in this compound derivatives can dramatically influence their binding affinity and efficacy.

For the parent compound, the IUPAC name (3S,4R)-3-fluoro-1-methylpiperidin-4-amine specifies a particular stereochemical configuration. nih.gov The piperidine ring typically adopts a chair conformation, and the relative orientations of the fluorine and amine substituents are critical. In some cases, an axial orientation of the fluorine atom has been shown to be favorable for activity. scientificupdate.com

The stereoisomers of this compound can exhibit significantly different biological activities. For example, the (3R,4S) stereoisomer may have lower enzymatic inhibition compared to the (3S,4R) configuration due to a mismatch in the binding pocket of the target enzyme. This highlights the importance of controlling stereochemistry during the synthesis of these compounds to ensure the desired pharmacological effect.

The introduction of chiral centers in the piperidine scaffold is a common strategy in drug design to improve physicochemical properties, potency, selectivity, and pharmacokinetic profiles. thieme-connect.com The precise spatial arrangement of substituents allows for optimal interactions with the chiral environment of biological macromolecules like proteins and enzymes.

Table 1: Comparison of Stereoisomers and Positional Isomers

| Compound | Stereochemistry/Isomerism | Impact on Biological Activity |

| (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine | Target Compound | The specific configuration often dictates optimal binding and efficacy. |

| (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine | Stereoisomer | Inverse configuration can lead to lower enzymatic inhibition due to mismatched binding. |

| (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine | Positional Isomer | Swapping the fluorine and amine groups can alter electronic distribution and reduce inhibitory efficacy against certain targets. |

Substituent Effects on Biological Activity Profiles

The nature and position of substituents on the this compound scaffold are critical determinants of the resulting compound's biological activity profile. SAR studies systematically explore how different substituents modulate properties like potency, selectivity, and metabolic stability.

Fluorine Substitution: The introduction of a fluorine atom can significantly impact the pKa of the piperidine nitrogen. scientificupdate.com This modulation of basicity can be crucial for optimizing interactions with biological targets and improving properties like cell permeability and reducing off-target effects. For example, in the development of certain kinase inhibitors, beta-fluorination of the piperidine ring was found to modulate the pKa and reduce P-glycoprotein (Pgp) efflux. researchgate.net

Substituents on the Piperidine Ring: Introducing other substituents on the piperidine ring can also have a profound effect. For instance, adding a methyl group at a different position could introduce steric hindrance or create new hydrophobic interactions, thereby altering the binding affinity.

Table 2: Effect of Substituents on Biological Activity

| Parent Scaffold | Substituent | Position | Effect on Activity |

| Piperidine | Fluorine | 3-position | Can modulate pKa, improve potency, and reduce Pgp efflux. scientificupdate.comthieme-connect.comresearchgate.net |

| Piperidine | Methyl | 1-position (N-methyl) | Influences overall shape and basicity. |

| Piperidine | Various | 4-position (on amine) | Can be modified to optimize target binding and overall profile. |

The systematic variation of these substituents allows medicinal chemists to fine-tune the properties of the molecule to achieve the desired therapeutic outcome.

Rational Design Principles for Piperidine-Based Scaffolds

The development of new drugs based on the this compound scaffold is guided by principles of rational drug design. This approach leverages an understanding of the target's structure and the SAR of existing compounds to create new molecules with improved properties.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational modeling techniques like docking can be used to predict how different derivatives of this compound will bind. This allows for the design of molecules with complementary shapes and chemical properties to the target's binding site, leading to higher affinity and selectivity. For instance, the crystal structure of a kinase in complex with a piperidine-containing inhibitor revealed that a 3-substituted piperidine side chain could fit into a cavity of the enzyme, which is crucial for increasing potency. thieme-connect.com

Pharmacophore Modeling: A pharmacophore model represents the key steric and electronic features necessary for biological activity. For derivatives of this compound, the pharmacophore might include the fluorinated piperidine ring, the basic nitrogen, and specific hydrogen bond donors and acceptors. nih.gov New compounds can then be designed to match this pharmacophoric pattern.

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. For example, different heterocyclic rings could be used as bioisosteres for the piperidine scaffold to explore new chemical space and potentially discover compounds with enhanced properties.

Biomolecular Interactions and in Vitro Efficacy Assessment

In Vitro Binding Affinity Studies

Binding affinity, often quantified by the dissociation constant (K_D), is a critical measure of the strength of the interaction between a ligand and its target protein. For derivatives containing the 3-fluoro-1-methylpiperidin-4-amine scaffold, binding affinity has been characterized against specific protein domains.

One such study focused on a series of compounds designed to target the zinc-finger ubiquitin-binding domain (ZnF-UBD) of Ubiquitin Specific Protease 5 (USP5), a deubiquitinase implicated in cancer. Within this series, a specific inhibitor, compound 64 , was identified that binds to the USP5 ZnF-UBD with a K_D of 2.8 μM. nih.gov This interaction is crucial for its inhibitory action. nih.govbiorxiv.org Further studies on other hybrid molecules targeting heat shock proteins (Hsp) have also utilized K_D values to determine binding affinity and selectivity. isciii.es

Table 1: In Vitro Binding Affinity of Selected Compounds

| Compound / Moiety | Target Protein | Binding Constant (K_D) | Assay Method |

|---|---|---|---|

| Compound 64 | USP5 ZnF-UBD | 2.8 µM | Not Specified |

In Vitro Enzyme Inhibition Assays

The efficacy of a compound is frequently assessed by its ability to inhibit the activity of a target enzyme, typically expressed as the half-maximal inhibitory concentration (IC50). The this compound structure is a component of potent inhibitors targeting enzymes crucial for cell division and protein regulation.

Kinesin Spindle Protein (KSP) Inhibition: The compound (3R,4S)-3-fluoro-1-methylpiperidin-4-yl is a key component of the potent and selective KSP inhibitor MK-0731 . researchgate.netscientificupdate.com KSP is a motor protein essential for the formation of a bipolar mitotic spindle, making it a target for cancer therapy. googleapis.com In vitro assays demonstrated that MK-0731 inhibits KSP ATPase activity with high potency. researchgate.nettandfonline.com

MK-0731 IC50 against KSP ATPase: 2.2 nM researchgate.nettandfonline.com

USP5 Catalytic Activity Inhibition: In addition to its binding affinity, compound 64 was shown to allosterically inhibit the catalytic function of full-length USP5. biorxiv.org In an in vitro assay using a di-ubiquitin substrate, it demonstrated dose-dependent inhibition. nih.govbiorxiv.org

Compound 64 IC50 against USP5: 26 ± 9 µM biorxiv.org

Table 2: In Vitro Enzyme Inhibition Data

| Inhibitor | Target Enzyme | IC50 Value |

|---|---|---|

| MK-0731 | KSP ATPase | 2.2 nM researchgate.nettandfonline.com |

| Compound 64 | USP5 Catalytic Activity | 26 ± 9 µM biorxiv.org |

Cellular Mechanism of Action Studies

Understanding a compound's effect at a cellular level is key to validating its therapeutic potential. For inhibitors containing the this compound moiety, studies have elucidated their role in disrupting the cell cycle and inducing apoptosis.

Cell Cycle Perturbation: As an inhibitor of the KSP motor protein, MK-0731 directly interferes with the mechanics of mitosis. googleapis.com KSP is responsible for separating spindle poles during cell division. googleapis.com Inhibition of KSP by compounds like MK-0731 prevents the formation of a functional bipolar spindle, leading to the formation of characteristic "mono-astral" spindles. researcher.lifesemanticscholar.org This disruption triggers the mitotic checkpoint, causing cells to arrest in mitosis. googleapis.comucl.ac.uk Studies showed that MK-0731 induced mitotic arrest in multiple cancer cell lines with an EC50 of 3-5 nM. researchgate.net

Apoptosis Induction: Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis. googleapis.comresearcher.life Research indicates that piperidine (B6355638) derivatives can induce apoptosis in cancer cell lines. By causing irreparable disruption to the mitotic spindle, KSP inhibitors containing the this compound structure trigger this cell death pathway, which is a primary goal of cancer chemotherapy. googleapis.com

Table 4: Cellular Mechanism of Action

| Compound | Cellular Effect | Mechanism | Cell Lines | Effective Concentration |

|---|---|---|---|---|

| MK-0731 | Mitotic Arrest | Inhibition of Kinesin Spindle Protein (KSP), leading to monopolar spindle formation. researchgate.netgoogleapis.com | Various cancer cell lines | EC50: 3-5 nM researchgate.net |

| MK-0731 | Apoptosis | Induced by prolonged mitotic arrest. googleapis.comresearcher.life | HCT116 tumour cells researcher.life | Not Specified |

Utility As a Synthetic Building Block and Medicinal Chemistry Scaffold

Integration into Complex Chemical Architectures

The 3-fluoro-1-methylpiperidin-4-amine scaffold serves as a key intermediate in the construction of larger, more complex molecules, particularly in the development of novel therapeutics. Its utility is demonstrated in its incorporation into sophisticated heterocyclic systems designed to interact with specific biological targets.

A prominent example is in the development of inhibitors of Kinesin Spindle Protein (KSP), a target for cancer therapy. The (3R,4S)-enantiomer of this compound was a critical component in the synthesis of MK-0731, a clinical candidate for treating taxane-refractory cancers. scientificupdate.comresearchgate.net In this context, the primary amine of the piperidine (B6355638) scaffold is used to form a urea (B33335) linkage with a dihydropyrrole core, demonstrating its role as a nucleophilic building block in multi-step syntheses. researchgate.netacs.org

Furthermore, recent patent literature highlights its use in creating molecules aimed at restoring the function of mutant p53, a critical tumor suppressor protein. google.com In these applications, both the (3S,4R) and (3R,4S) isomers of this compound are coupled, typically via amide bond formation, to complex indole-thiadiazole cores. google.com This integration showcases the compound's versatility in being linked to diverse aromatic and heterocyclic systems.

Another significant application is in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. scientificupdate.commdpi.com Synthetic routes have been developed by Merck to produce syn-fluoro-piperidine pharmacophores, where the 4-amino group is essential for building the final antagonist structure. scientificupdate.com These examples underscore the role of this compound not just as a simple reagent, but as a foundational chiral component that imparts specific, desirable properties to the final molecule.

Derivatization Strategies for Structure Diversification

The primary amine at the C-4 position of the this compound ring is the principal site for chemical modification, providing a straightforward handle for structure diversification and the exploration of structure-activity relationships (SAR).

Common derivatization strategies include:

Acylation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amide derivatives. This is one of the most common methods for integrating the scaffold into larger molecules, as seen in compounds targeting mutant p53. google.com

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates, respectively, to yield ureas and carbamates. The synthesis of the KSP inhibitor MK-0731 involves the formation of a urea linkage. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, further extending the molecular framework.

These derivatization reactions allow chemists to append a wide variety of functional groups and molecular fragments to the core scaffold, systematically altering properties such as solubility, lipophilicity, and target binding affinity. The presence of the N-methyl group on the piperidine ring prevents derivatization at that site, focusing modifications on the C-4 amine.

| Derivatization Strategy | Reagents | Resulting Functional Group | Example Application Area |

|---|---|---|---|

| Acylation | Carboxylic Acids, Acid Chlorides | Amide | Mutant p53 Restorers google.com |

| Urea Formation | Isocyanates | Urea | KSP Inhibitors researchgate.net |

| Carbamate Formation | Chloroformates | Carbamate | EZH2 Inhibitors nih.gov |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | General Scaffold Elaboration |

Contributions to Fluorine's Broader Role in Contemporary Organic and Medicinal Chemistry

The strategic placement of a fluorine atom on the piperidine ring of this compound has profound effects on the molecule's properties, illustrating fluorine's critical role in modern drug design.

One of the most significant contributions is the modulation of basicity (pKa). The electron-withdrawing nature of the fluorine atom lowers the pKa of the basic piperidine nitrogen. scientificupdate.comacs.org This attenuation of basicity is a key strategy for improving drug-like properties. For example, molecules with high basicity can be promiscuous, leading to off-target effects such as binding to the hERG potassium ion channel, which can cause cardiovascular toxicity. scientificupdate.com By lowering the pKa, the incorporation of fluorine can disrupt this undesirable interaction and enhance the safety profile of a drug candidate. scientificupdate.com

Furthermore, modulating pKa can have a dramatic, beneficial influence on pharmacokinetic properties. It has been shown to reduce efflux by transporters like P-glycoprotein (P-gp), a common mechanism of drug resistance. researchgate.netacs.org In the development of the KSP inhibitor MK-0731, β-fluorination of the piperidine ring successfully reduced P-gp efflux. researchgate.netacs.org Similarly, studies on 5-HT1D receptor ligands demonstrated that the reduction of basicity through fluorination led to significantly improved oral absorption. acs.org In the context of EZH2 inhibitors, the introduction of fluorine at the β-position to the piperidine nitrogen was found to be optimal for increasing cellular potency. nih.gov

The stereochemistry of the fluorine atom is also crucial. An axial fluorine atom can participate in a favorable dipole interaction with the protonated piperidine nitrogen (C-F···H-N+), which can stabilize a particular conformation and influence binding affinity. scientificupdate.com

| Property Affected by Fluorine | Mechanism/Effect | Therapeutic Advantage | Reference Example |

|---|---|---|---|

| Basicity (pKa) | Inductive electron withdrawal by fluorine lowers the pKa of the piperidine nitrogen. | Improved oral absorption; increased cellular potency. nih.govacs.org | 5-HT1D Ligands, EZH2 Inhibitors nih.govacs.org |

| Target/Off-Target Selectivity | Altered pKa disrupts binding to off-targets like the hERG channel. | Reduced potential for cardiovascular toxicity. scientificupdate.com | General drug design strategy scientificupdate.com |

| Pharmacokinetics | Reduced basicity can decrease recognition by efflux pumps like P-glycoprotein. | Overcoming drug resistance, improved bioavailability. researchgate.netacs.org | KSP Inhibitor MK-0731 researchgate.net |

| Conformational Stability | Favorable C-F···H-N+ dipole interactions can stabilize specific conformers. | Enhanced binding to the desired biological target. scientificupdate.com | KSP Inhibitor MK-0731 scientificupdate.com |

Patent Landscape and Academic Innovations involving this compound

The value of this compound as a building block is reflected in its frequent appearance in both the patent literature and academic publications, particularly from major pharmaceutical research groups.

The compound and its derivatives are central to numerous patents for novel therapeutic agents. These patents often claim not just the final complex molecules but also the synthetic intermediates, highlighting the novelty and importance of the fluorinated piperidine scaffold itself.

Academic and industrial research has driven key innovations utilizing this scaffold. The work by Merck on the KSP inhibitor MK-0731 is a landmark example, detailing a sophisticated medicinal chemistry program where the strategic introduction of the fluorinated piperidine was essential to overcoming multiple challenges, including P-gp efflux and metabolic instability. researchgate.netacs.org Similarly, the development of synthetic routes to syn-fluoro-piperidine pharmacophores for CGRP receptor antagonists showcases significant process chemistry innovation to access these chiral building blocks on a larger scale. scientificupdate.commdpi.com

| Innovation/Application | Key Finding or Use | Organization/Source | Reference Document |

|---|---|---|---|

| Kinesin Spindle Protein (KSP) Inhibitors | Use of (3R,4S)-isomer to reduce P-gp efflux and improve metabolic profile, leading to clinical candidate MK-0731. | Merck & Co. | J. Med. Chem. 2008, 51, 4239-4252 researchgate.netacs.org |

| Mutant p53 Function Restorers | Incorporation of (3S,4R) and (3R,4S) isomers into complex heterocyclic systems for cancer therapy. | (Patent literature) | WO2021231474A1 google.com |

| CGRP Receptor Antagonists | Development of asymmetric synthesis and biocatalytic approaches for syn-3-fluoro-4-aminopiperidine intermediates for migraine treatment. | Merck & Co. | J. Org. Chem. 2019, 84, 8006-8018 scientificupdate.com |

| 5-HT1D Receptor Ligands | Use of fluorination to reduce pKa and dramatically improve oral absorption properties. | (Academic research) | J. Med. Chem. 2005, 48, 20, 6576-6585 acs.org |

| Mutant p53 Targeting Compounds | Integration of the piperidine moiety into benzo[b]thiophene structures as potential anticancer agents. | (Patent literature) | WO2024120471A1 google.com |

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-1-methylpiperidin-4-amine, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves fluorination and alkylation of a piperidine precursor. For example, fluorination of 1-methylpiperidin-4-amine derivatives can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions in solvents such as dichloromethane or acetonitrile . Alkylation steps may employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) to introduce the methyl group at the nitrogen position. Optimization focuses on temperature control (0–25°C), stoichiometric ratios (1:1.2 for amine:alkylating agent), and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom at position 3 causes distinct splitting patterns in adjacent protons (e.g., coupling constants JHF ~45–50 Hz). The methyl group on nitrogen appears as a singlet (~δ 2.3 ppm in ¹H NMR), and the piperidine ring protons show characteristic multiplicity .

- IR : A strong C-F stretch near 1100–1200 cm⁻¹ confirms fluorination.

- MS : The molecular ion [M+H]⁺ should match the molecular weight (144.17 g/mol), with fragmentation patterns consistent with piperidine ring cleavage .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a key intermediate in designing CNS-targeting agents (e.g., dopamine or serotonin receptor modulators) due to its fluorine-enhanced bioavailability and piperidine scaffold, which mimics natural alkaloids. Researchers functionalize the amine group for coupling with pharmacophores (e.g., aryl halides via Buchwald-Hartwig amination) . Its fluorinated structure is also leveraged in PET tracer development for neuroimaging .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s physicochemical properties and binding affinity in target proteins?

- Methodological Answer : Fluorine’s electronegativity increases the compound’s lipophilicity (logP ~1.8) and metabolic stability. In silico docking studies (e.g., AutoDock Vina) reveal that the C-F bond engages in halogen bonding with protein residues (e.g., backbone carbonyls), enhancing binding affinity. Comparative studies with non-fluorinated analogs show a 2–3-fold increase in IC50 values for kinase targets .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Researchers should:

- Standardize protocols (e.g., consistent ATP concentrations in kinase assays).

- Validate results using orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays).

- Perform 3D-QSAR modeling to identify substituent effects on activity, as demonstrated in triazine-based antileukemic agents .

Q. How can enantiomeric purity of this compound be achieved and validated for chiral drug development?

- Methodological Answer :

- Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry .

- Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or SFC with polar solvents (heptane:isopropanol) resolves enantiomers.

- Validation : X-ray crystallography or NOE NMR experiments confirm absolute configuration .

Q. What industrial-scale challenges exist in synthesizing this compound, and how are they mitigated?

- Methodological Answer : Key challenges include exothermic fluorination reactions (risk of runaway reactions) and purification of hygroscopic intermediates. Mitigation strategies:

- Use flow chemistry for precise temperature control during fluorination.

- Employ azeotropic distillation with toluene to remove water before alkylation.

- Optimize crystallization conditions (e.g., anti-solvent addition) to improve yield (>85%) and purity (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.